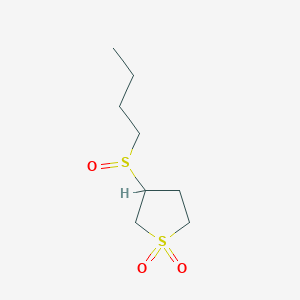
3-(Butane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Butane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione is a sulfur-containing heterocyclic compound. This compound is characterized by the presence of a thiolane ring, which is a five-membered ring containing sulfur, and a sulfinyl group attached to a butane chain. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione typically involves the reaction of phenacyl chloride with sodium tetrafluoroborate in tert-butanol in the presence of sulfur as an anion . This reaction produces a mixture of products, including the desired compound, which can then be purified by recrystallization from benzene or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
3-(Butane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding sulfide.
Substitution: The major products are the substituted derivatives of the original compound.
科学的研究の応用
3-(Butane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: The compound’s unique structure makes it a potential candidate for studying sulfur metabolism in biological systems.
Industry: The compound can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 3-(Butane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione is not well-documented. it is likely that the compound interacts with biological molecules through its sulfinyl and thiolane groups. These interactions could involve the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function.
類似化合物との比較
Similar Compounds
1-Bromo-3-(butane-1-sulfinyl)benzene: This compound also contains a butane-1-sulfinyl group but differs in its aromatic structure.
3-(Butane-1-sulfinyl)butanoic acid: This compound contains a carboxylic acid group instead of a thiolane ring.
Uniqueness
3-(Butane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione is unique due to its combination of a thiolane ring and a sulfinyl group. This structure provides distinct chemical reactivity and potential biological activity compared to other similar compounds.
特性
CAS番号 |
87947-56-6 |
|---|---|
分子式 |
C8H16O3S2 |
分子量 |
224.3 g/mol |
IUPAC名 |
3-butylsulfinylthiolane 1,1-dioxide |
InChI |
InChI=1S/C8H16O3S2/c1-2-3-5-12(9)8-4-6-13(10,11)7-8/h8H,2-7H2,1H3 |
InChIキー |
PJDFVAIITKSBGS-UHFFFAOYSA-N |
正規SMILES |
CCCCS(=O)C1CCS(=O)(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


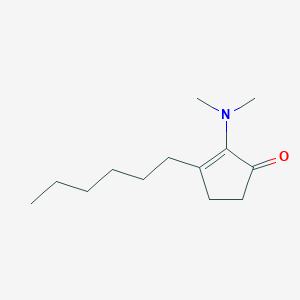
![9-[(Propan-2-yl)oxy]-9H-fluorene](/img/structure/B14402639.png)

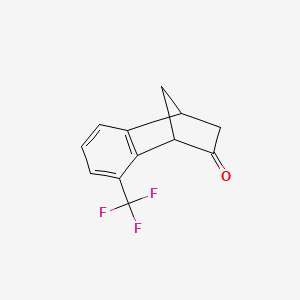
![1,4-Naphthalenedione, 2-[(4-nitrophenyl)thio]-](/img/structure/B14402664.png)
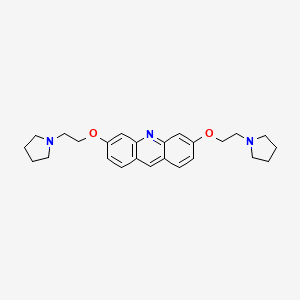
methyl}-1H-imidazole](/img/structure/B14402672.png)
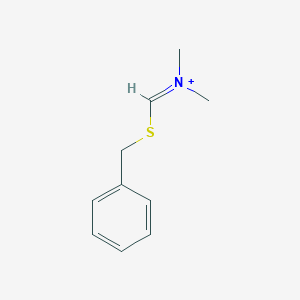

![N-Ethyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14402690.png)
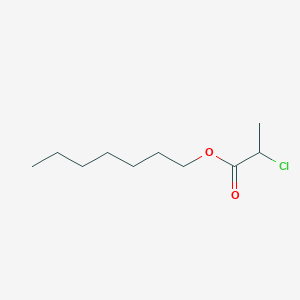

![5,9-Methano[1,3]thiazolo[4,5-d]azocine](/img/structure/B14402708.png)

